5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride is a complex organic compound that belongs to the benzodiazole class, which is characterized by a fused benzene and diazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis and properties of this compound have been explored in various scientific studies and patents. Its structural characteristics and potential applications have been documented in the literature, emphasizing its relevance in drug discovery and development.
This compound can be classified under:
The synthesis of 5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride can be represented as follows:
The compound features:
5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to minimize side reactions and maximize yield. The choice of solvents and catalysts plays a crucial role in reaction efficiency.
The mechanism of action for 5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride primarily involves its interaction with biological macromolecules such as DNA:
Research indicates that similar compounds exhibit significant cytotoxicity against cancer cell lines due to their ability to disrupt DNA function.
Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are employed to analyze functional groups and electronic transitions.
5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride has potential applications in:
Benzimidazole (1H-1,3-benzodiazole) is a privileged scaffold in drug discovery, characterized by a fused benzene and imidazole ring system. This bicyclic structure exhibits remarkable bioisosteric properties, mimicking purine bases to facilitate interactions with biological macromolecules . The electron-rich nitrogen atoms at positions 1 and 3 enable hydrogen bonding with target proteins, while the planar aromatic system permits π-π stacking interactions . These features collectively enhance binding affinity and selectivity across diverse biological targets.
Halogenation significantly augments the pharmacodynamic properties of benzimidazole derivatives. The introduction of bromine at position 5 increases molecular weight and lipophilicity (Log P), enhancing membrane permeability and target residence time . Concurrently, chloroethyl substitution at position 2 introduces a reactive alkyl halide moiety capable of covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites [1] [7]. This strategic functionalization transforms passive scaffolds into targeted inhibitors, as demonstrated by the potency of 5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride (CAS 1240526-43-5).
Table 1: Molecular Properties of 5-Bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1240526-43-5 |
Molecular Formula | C₉H₉BrCl₂N₂ |
Molecular Weight | 295.99 g/mol |
SMILES | CC(C₁=NC₂=CC(Br)=CC=C₂N₁)Cl.[H]Cl |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Topological Polar Surface Area | 34.7 Ų |
The evolution of halogenated benzimidazoles reflects a paradigm shift from simple substituents to complex bioisosteres. Early analogues featured monohalogenation (e.g., 5-bromo-2-chloro-1H-benzimidazole, CAS 683240-76-8) to modulate electronic effects without steric bulk [6]. The discovery that chloroethyl groups enhance target engagement prompted the synthesis of 5-bromo-2-(1-chloroethyl)-1H-benzodiazole hydrochloride in the 2010s, marking a critical advancement in covalent inhibitor design [1] [7].
Comparative SAR studies revealed that halogen position dictates bioactivity:
Table 2: Evolution of Key Halogenated Benzimidazole Analogues
Compound | CAS Number | Molecular Weight | Key Structural Features |
---|---|---|---|
5-Bromo-2-chloro-1H-benzimidazole | 683240-76-8 | 217.48 g/mol | Monohalogenated; planar core |
5-Bromo-2-(chloromethyl)-1H-benzodiazole·HCl | 89218-87-1 | 281.96 g/mol | Chloromethyl group; enhanced reactivity |
5-Bromo-2-(1-chloroethyl)-1H-benzodiazole·HCl | 1240526-43-5 | 295.99 g/mol | Chiral center; β-haloethyl motif |
5-Bromo-1H-benzo[d]imidazol-2-amine | 791595-74-9 | 212.05 g/mol | Amino group; hydrogen bonding capacity |
Halogenated benzimidazoles exhibit polypharmacology by modulating critical disease-relevant pathways. The 5-bromo-2-(1-chloroethyl) derivative demonstrates dual targeting capabilities:
The strategic incorporation of halogen atoms transforms benzimidazoles into versatile warheads for precision targeting of disease-modifying biomolecules, establishing 5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride as a privileged scaffold for next-generation therapeutics.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: